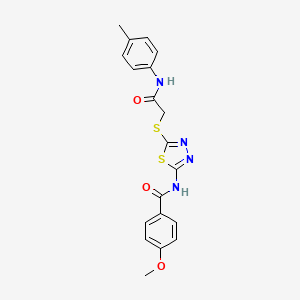

4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

4-Methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the 4-position. The thiadiazole ring is further functionalized with a sulfur-linked ethyl moiety bearing a ketone and a p-tolylamino group. The synthesis of such derivatives typically involves cyclization reactions of benzoylisothiocyanate intermediates with thiosemicarbazide, followed by sequential substitutions to introduce diverse functional groups .

Properties

IUPAC Name |

4-methoxy-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-12-3-7-14(8-4-12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-5-9-15(26-2)10-6-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLHVUSSDHJEEHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group, a benzamide moiety, and a thiadiazole ring, which are known to contribute to various pharmacological effects. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is , with a molecular weight of approximately 517.6 g/mol. Its structure includes several functional groups that enhance its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. A review highlighted that compounds with similar structural features demonstrated comparable antimicrobial activity to standard antibiotics such as ciprofloxacin . The thiadiazole ring enhances the lipophilicity of these compounds, improving their tissue permeability and biological activity.

Antiviral Activity

Preliminary studies suggest that 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also exhibit antiviral properties. For instance, related compounds in the benzamide class have shown broad-spectrum antiviral effects against viruses like HIV and Hepatitis B by increasing intracellular levels of APOBEC3G (A3G), an important factor in inhibiting viral replication .

Cytotoxic Effects

The cytotoxic activity of thiadiazole derivatives has been extensively studied. Recent findings indicate that certain thiadiazole compounds exhibit potent cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The presence of the thiadiazole ring has been associated with enhanced antitumor activity, likely due to improved interactions with biological targets .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationships of thiadiazole derivatives is essential for optimizing their biological properties. Studies have shown that slight modifications in the chemical structure can lead to significant changes in biological activity. For example, the introduction of different substituents at specific positions on the benzamide or thiadiazole rings can enhance receptor affinity and selectivity .

Case Studies

- Thiazole and Thiadiazole Derivatives : A study on thiazole and thiadiazole analogues revealed their potential as adenosine receptor antagonists. The research indicated that these compounds could be developed into novel therapeutic agents targeting adenosine receptors, which are implicated in various diseases .

- Cytotoxicity Evaluation : In another study assessing the cytotoxicity of new 1,3,4-thiadiazole derivatives against HeLa cells, several compounds demonstrated IC50 values indicating strong anticancer activity. This suggests that modifications to the thiadiazole scaffold can lead to effective anticancer agents .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer activity. A study highlighted the synthesis of various thiadiazole derivatives that showed promising results against different cancer cell lines. The unique structural features of 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may enhance its efficacy as an anticancer agent due to its ability to interact with specific biological targets involved in tumor growth and metastasis .

Antimicrobial Activity

Compounds containing thiadiazole rings have been reported to possess antimicrobial properties. The mechanism often involves inhibiting key enzymes or disrupting cellular processes in bacteria and fungi. Preliminary studies suggest that this compound could exhibit similar activities, making it a candidate for further investigation as an antimicrobial agent .

Case Study 1: Anticancer Activity

A study published in Journal of Heterocyclic Chemistry demonstrated that similar thiadiazole derivatives exhibited significant activity against human cancer cell lines, suggesting that structural modifications could enhance potency and selectivity .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on thiazole and thiadiazole derivatives, compounds were tested against various bacterial strains, showing promising results in inhibiting growth at low concentrations . This highlights the potential application of 4-methoxy-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide in developing new antimicrobial therapies.

Comparison with Similar Compounds

Key Structural and Functional Differences

Chalcone hybrids (e.g., 5a) exhibit strong DNA binding due to conjugated π-systems, whereas the target compound’s methoxy group may modulate electronic effects for selective target interactions .

Synthetic Pathways: The target compound likely follows a route similar to N-(5-amino-1,3,4-thiadiazol-2-yl)benzamide (2) in , with additional steps to introduce the p-tolylamino ethyl thioether. In contrast, oxadiazole-thiadiazole hybrids (–10) require multistep reactions with carbon disulfide and alkylation agents .

Mechanistic Insights: Thiadiazole-chalcone hybrids () induce G2/M arrest and apoptosis via DNA damage, while cyclohexylamino derivatives (–10) target fungal ergosterol biosynthesis. The target compound’s mechanism may align with pro-apoptotic pathways observed in .

Q & A

Q. How should researchers handle batch-to-batch variability in biological activity assays?

- Methodological Answer :

- Standardize Reagents : Use commercially available cell lines with authenticated STR profiles.

- Internal Controls : Include reference compounds (e.g., doxorubicin) in each assay plate.

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to assess significance across batches. A CV < 15% is acceptable for IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.